
AEM1
Overview
Description
AEM1 (ARE Expression Modulator 1) is a synthetic small-molecule inhibitor with dual biological activities targeting nuclear factor erythroid 2-related factor 2 (Nrf2) and sirtuin 2 (SIRT2). Its chemical formula is C₂₀H₁₄FN₃O₂S, with a molecular weight of 379.41 g/mol (CAS: 1030123-90-0) . Structurally, this compound features a carboxamide group and a heterocyclic aromatic system, critical for its binding affinity to target proteins .
Preparation Methods
The synthesis of AEM1 involves a multi-step process. One of the methods includes the reaction of a precursor compound with piperonylamine in the presence of N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) as a solvent. The reaction mixture is stirred for 14 hours, followed by extraction and purification using flash column chromatography . Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications.
Chemical Reactions Analysis
Degradation Mechanisms of QA Head Groups in AEM1
This compound’s chemical instability under alkaline conditions arises primarily from hydroxide ion () attacks on its QA head groups. Key degradation pathways include:
Nucleophilic Substitution (SN_\text{N}N2)
-
Mechanism : attacks the β-hydrogen of the QA group, leading to Hofmann elimination.
-
Activation Energy : DFT calculations show activation energies ranging from 20–25 kcal/mol depending on substituents .
-
Impact : This pathway dominates in hydrated environments, causing backbone scission and reduced ion conductivity.
Ylide Formation and Rearrangements
-
Stevens Rearrangement : QA groups with benzyl substituents undergo 1,2-shifts under high pH, forming tertiary amines .
-
Sommelet–Hauser Rearrangement : Observed in aryl-substituted QA groups, leading to ring expansion or contraction .
Computational Insights into this compound’s Reactivity
Quantum mechanical and molecular dynamics studies reveal structural and environmental factors influencing this compound’s stability:
Experimental Validation of Degradation Pathways
Mass spectrometry and accelerated aging tests confirm computational predictions:
-
Accelerated Alkaline Stability Tests : this compound retained <60% ionic conductivity after 500 hours at 80°C in 1M KOH .
-
Oxidative Degradation : Attack by oxygen radicals at the α-C position further accelerates QA group decomposition, particularly in low-hydration environments .
Comparative Stability of QA Head Group Derivatives
DFT-based transition-state calculations rank alkaline stability for common this compound derivatives:
QA Group | Degradation Pathway | Relative Stability |
---|---|---|
Benzyltrimethylammonium | Nucleophilic substitution | Low |
C2-Methyl Imidazolium | Deprotonation inhibition | High |
Guanidimidazolium | attack on guanidinium | Moderate |
Mitigation Strategies for Enhanced Stability
Scientific Research Applications
Cancer Research
AEM1 has emerged as a significant compound in cancer research due to its ability to inhibit Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase implicated in tumor cell proliferation. The inhibition of SIRT2 by this compound leads to enhanced apoptosis in cancer cells, making it a promising candidate for therapeutic interventions.
Case Study: A549 Cell Line
- Objective: To evaluate the cytotoxic effects of this compound on A549 lung cancer cells.
- Method: A549 cells were treated with varying concentrations of this compound.
- Results: this compound enhanced cell death induced by tert-butyl hydroperoxide, demonstrating its potential as an anti-cancer agent. Additionally, in vivo studies showed that administration of this compound at 50 mg/kg significantly reduced tumor volume in A549 xenograft models, indicating its efficacy in tumor suppression .
Neurodegenerative Diseases
Research indicates that this compound's inhibition of SIRT2 may also have implications for neurodegenerative diseases. SIRT2 has been associated with neuroprotection and neuronal survival; thus, modulating its activity could provide therapeutic avenues for conditions such as Alzheimer's disease.
Case Study: Neuroprotection
- Objective: Investigate the neuroprotective effects of this compound.
- Method: In vitro models of neurodegeneration were utilized to assess the impact of this compound on neuronal cell survival.
- Findings: Preliminary results suggest that this compound can enhance neuronal survival under oxidative stress conditions, potentially offering a protective mechanism against neurodegenerative processes.
Anti-Inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. By modulating Nrf2 activity, it can influence the expression of various cytokines involved in inflammatory responses.
Case Study: Inflammation Models
- Objective: To assess the anti-inflammatory effects of this compound in cellular models.
- Method: Cells were exposed to inflammatory stimuli before and after treatment with this compound.
- Results: The compound was found to significantly reduce the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
AEM1 exerts its effects by inhibiting the transcriptional activity of NRF2. NRF2 is a transcription factor that regulates the expression of antioxidant proteins and other genes involved in cellular defense mechanisms . This compound reduces the expression of NRF2-dependent genes, thereby sensitizing cancer cells to chemotherapeutic agents and inhibiting their growth . The exact molecular targets and pathways involved in this inhibition are still under investigation, but this compound’s ability to modulate NRF2 activity is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Nrf2 Inhibitors
AEM1 is compared with other Nrf2 modulators in terms of binding affinity, gene regulation, and therapeutic outcomes.
Key Findings :
- This compound’s binding affinity to Nrf2 is 22% stronger than oleanolic acid, correlating with superior suppression of Nrf2-driven gene expression .
- Unlike CPUY192018 (an Nrf2 activator), this compound reduces reactive oxygen species (ROS) in HepaRG cells, promoting a progenitor-like phenotype .
SIRT2 Inhibitors
This compound and its structural analogs demonstrate varying potency in SIRT2 inhibition and chemosensitization.
Key Findings :
- AEM2 , a derivative with a 3-methyl-pyridyl group, shows 5-fold higher SIRT2 inhibition than this compound due to enhanced hydrophobic interactions .
- Both this compound and AEM2 synergize with etoposide in p53-proficient cells, but only AEM2 maintains efficacy in p53-null models .
Corrosion Inhibitors
In materials science, this compound is compared with AEM2 for anticorrosive properties on carbon steel.
Key Findings :
Biological Activity
AEM1 is a small molecule that has garnered attention for its role as an inhibitor of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is crucial in cellular responses to oxidative stress and inflammation, making this compound a compound of significant interest in cancer research and potential therapeutic applications.
This compound functions primarily by inhibiting the Nrf2 signaling pathway, which is often dysregulated in various cancers. Nrf2 is a transcription factor that, when activated, promotes the expression of genes involved in antioxidant defense and cellular protection. In many cancer types, including non-small cell lung cancer (NSCLC), mutations in the KEAP1 gene lead to constitutive activation of Nrf2, contributing to tumorigenesis. This compound selectively targets this pathway, thereby reducing the expression of Nrf2-controlled genes and sensitizing cancer cells to chemotherapeutic agents .
In Vitro Studies
- Cell Line Sensitivity : Research has shown that this compound exhibits selective cytotoxicity towards cell lines harboring KEAP1 mutations. For instance, A549 cells (a model for NSCLC) demonstrated a significant decrease in viability when treated with this compound, particularly under oxidative stress conditions .
- Clonogenic Assays : Clonogenic assays conducted on treated A549 cells revealed a marked reduction in colony formation, indicating that this compound effectively inhibits cell proliferation by targeting the Nrf2 pathway .
- Biochemical Assays : The total antioxidant capacity and glutathione levels were measured post-treatment with this compound, showing a decrease in these parameters, which correlates with its inhibitory effects on Nrf2 activation .
Case Studies
A notable case study highlighted the effectiveness of this compound in sensitizing lung cancer cells to standard chemotherapy agents. By downregulating Nrf2-mediated gene expression, this compound enhanced the efficacy of drugs like cisplatin and doxorubicin in preclinical models . This suggests that this compound could be a valuable adjunct therapy in treating malignancies characterized by aberrant Nrf2 activation.
Table 1: Summary of Biological Activities of this compound
Activity | Description |
---|---|
Nrf2 Inhibition | Reduces expression of Nrf2 target genes |
Cytotoxicity | Selectively induces cell death in KEAP1-mutated cell lines |
Clonogenic Survival | Decreases colony formation in treated A549 cells |
Chemosensitization | Enhances sensitivity to chemotherapeutic agents like cisplatin |
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S/c21-14-4-2-13(3-5-14)15-9-27-20-18(15)19(23-10-24-20)22-8-12-1-6-16-17(7-12)26-11-25-16/h1-7,9-10H,8,11H2,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYLTGSHWIGJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.